molecular formula C9H7N2NaO2S B12306859 Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate

Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate

Cat. No.: B12306859
M. Wt: 230.22 g/mol
InChI Key: WIZKXROEWHXBNG-UHFFFAOYSA-M
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Description

Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate (CAS 1007185-72-9) is a sodium salt of a functionalized benzothiazole with the molecular formula C9H7N2NaO2S and a molecular weight of 230.22 g/mol . It is supplied with a minimum purity of 95% and is recommended to be stored at room temperature . This compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its wide spectrum of pharmacological activities . Researchers value this core structure for developing novel bioactive compounds with antitumor, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties . Notable FDA-approved drugs featuring a benzothiazole core include Riluzole (used for Amyotrophic Lateral Sclerosis) and Frentizole (an immunosuppressive agent) . The specific molecular architecture of this compound, which combines the benzothiazole heterocycle with an aminoacetate moiety, makes it a versatile building block or intermediate for synthesizing more complex molecules, such as benzothiazole-amino acid hybrids . Its primary research value lies in its potential application in the design and solid-phase synthesis of novel pharmacologically active compounds, particularly in creating hybrid molecules that merge the advantages of the benzothiazole pharmacophore with other bioactive structures .

Properties

Molecular Formula

C9H7N2NaO2S

Molecular Weight

230.22 g/mol

IUPAC Name

sodium;2-(1,3-benzothiazol-2-ylamino)acetate

InChI

InChI=1S/C9H8N2O2S.Na/c12-8(13)5-10-9-11-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,10,11)(H,12,13);/q;+1/p-1

InChI Key

WIZKXROEWHXBNG-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Benzothiazole Core Formation

The benzothiazole scaffold is typically constructed via the reaction of substituted anilines with thiourea derivatives. For instance, 2-aminobenzothiazole is synthesized by treating 4-substituted anilines with ammonium thiocyanate in the presence of bromine as a catalyst. This step proceeds under acidic conditions (glacial acetic acid) at 0–10°C to minimize side reactions.

Example Procedure :

  • Dissolve 4-chloroaniline (1 mol) in glacial acetic acid.
  • Add ammonium thiocyanate (1 mol) and bromine (1 mol) dropwise at 0–5°C.
  • Stir for 3 hours, filter the hydrochloride salt, and neutralize with aqueous ammonia to yield 6-chloro-1,3-benzothiazol-2-amine .

Introduction of the Aminoacetate Side Chain

The aminoacetate moiety is introduced via nucleophilic substitution. 2-Aminobenzothiazole reacts with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate or triethylamine) to form N-(1,3-benzothiazol-2-yl)chloroacetamide . Subsequent hydrolysis with sodium hydroxide yields the carboxylic acid, which is neutralized to the sodium salt.

Key Reaction Conditions :

  • Solvent: Dry benzene or dichloromethane.
  • Temperature: 0°C (initial) → room temperature (post-addition).
  • Yield: 70–80% after recrystallization.

Table 1: Classical Condensation Parameters

Parameter Value/Range
Catalyst Bromine
Reaction Temperature 0–10°C (core) → RT
Solvent Glacial acetic acid
Neutralization Agent NaOH (1M)
Overall Yield 65–75%

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. This method is particularly effective for the cyclocondensation step.

Optimized Protocol

  • Mix 2-aminobenzothiazole (1 mol) and chloroacetic acid (1.2 mol) in a microwave-compatible solvent (e.g., ethanol).
  • Irradiate at 120°C for 120–180 seconds.
  • Neutralize with sodium hydroxide to precipitate the sodium salt.

Advantages :

  • Reaction time reduced from hours to minutes.
  • Yield improvement (85–90%) due to uniform heating.

Solvent-Free and Green Chemistry Approaches

To align with sustainable practices, solvent-free methods utilize mechanochemical grinding or ultrasound irradiation.

Mechanochemical Synthesis

  • Grind 2-aminobenzothiazole and sodium chloroacetate in a 1:1 molar ratio.
  • Add a catalytic amount of iodine (5 mol%).
  • Ball-mill for 30–60 minutes.

Outcomes :

  • Eliminates toxic solvents.
  • Achieves 80–85% yield.

Ultrasound Irradiation

  • Suspend reactants in water.
  • Sonicate at 40 kHz for 20–30 minutes.
  • Filter and recrystallize.

Benefits :

  • 50% reduction in energy consumption.
  • Scalable for industrial applications.

Solid-Phase Synthesis Techniques

Solid-phase methods enable precise control over functionalization and purification.

Resin-Bound Intermediate Strategy

  • Immobilize acyl-isothiocyanate on carboxy-polystyrene resin.
  • React with 2-aminobenzothiazole to form a thiourea linkage.
  • Cyclize using bromine/acetic acid to generate the benzothiazole core.
  • Cleave with hydrazine to release the sodium salt.

Table 2: Solid-Phase Synthesis Efficiency

Step Yield Purity
Immobilization 95% >90%
Cyclization 80% 85%
Final Product 75% 95%

Post-Synthetic Modification and Salt Formation

The sodium salt is typically formed by neutralizing the carboxylic acid intermediate.

Neutralization Protocol

  • Dissolve 2-[(1,3-benzothiazol-2-yl)amino]acetic acid in distilled water.
  • Add sodium hydroxide (1.05 eq) dropwise at 25°C.
  • Lyophilize to obtain the sodium salt.

Critical Considerations :

  • pH must be maintained at 7–9 to prevent hydrolysis.
  • Temperature control (<50°C) ensures minimal degradation.

Analytical Validation

Synthetic success is confirmed via:

  • NMR Spectroscopy : Characteristic shifts for the benzothiazole proton (δ 7.2–8.1 ppm) and acetate methylene (δ 3.4–3.6 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 230.22 (C₉H₇N₂NaO₂S).
  • IR Spectroscopy : Stretching vibrations for C=O (1693 cm⁻¹) and N–H (3161 cm⁻¹).

Biological Activity

Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate, a compound with the molecular formula C₉H₆NNaO₂S, is a sodium salt derivative of a benzothiazole. This compound is notable for its diverse biological activities, which have been the subject of various studies. The following sections will detail its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with acetic acid and sodium hydroxide. This method is favored for its high yields and purity. The general reaction can be summarized as follows:

Benzothiazole+Acetic Acid+NaOHSodium 2 1 3 benzothiazol 2 yl amino acetate\text{Benzothiazole}+\text{Acetic Acid}+\text{NaOH}\rightarrow \text{Sodium 2 1 3 benzothiazol 2 yl amino acetate}

This compound's structure enhances its solubility in aqueous environments, making it suitable for biological applications .

Biological Properties

This compound exhibits several biological activities:

  • Antimicrobial Activity : Benzothiazole derivatives are known for their antimicrobial properties. Studies have shown that this compound has significant antibacterial effects against various Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Compounds within the benzothiazole family have been reported to exhibit anticancer activity. For instance, derivatives have shown efficacy against leukemia and solid tumors in vitro .
  • Neuroprotective Effects : Some studies suggest that benzothiazole derivatives can inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in Alzheimer's disease treatment .
  • Antiviral Activity : Recent research indicates that this compound may reduce virulence in pathogenic bacteria and enhance the effectiveness of antibiotics .

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL for various pathogens, demonstrating its potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Anticancer Studies

In vitro studies on human cancer cell lines showed that this compound induced apoptosis in leukemia cells with an IC50 value of approximately 5 µM after 48 hours of exposure. This suggests significant anticancer potential.

Cell LineIC50 (µM)Exposure Time
CCRF-CEM548 hours
HL-60448 hours
K562648 hours

Scientific Research Applications

Antimicrobial Activity

Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate exhibits significant antimicrobial properties. Studies have shown that compounds derived from benzothiazole can inhibit the growth of various pathogens. For example, a structure-activity relationship study demonstrated that derivatives of benzothiazole could effectively reduce virulence in pathogenic bacteria without affecting their viability .

Case Study: Inhibition of Pathogenic Bacteria

  • Pathogens Tested : Gram-negative bacteria
  • Results : Substantial reductions in resistance to polymyxin antibiotics were observed when treated with this compound derivatives .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that benzothiazole derivatives can exhibit cytotoxicity against various cancer cell lines. For instance, conjugates containing benzothiazole showed potent cytotoxic effects against A549 (lung), MCF7 (breast), and HeLa (cervical) cancer cells with IC50 values ranging from 0.14 to 8.59 μM .

Table 1: Cytotoxicity of Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound AA5490.14
Compound BMCF70.31
Compound CHeLa8.59

Agricultural Applications

This compound has potential applications in agriculture as a biopesticide due to its antifungal and antibacterial properties. The ability to enhance plant resistance against pathogens can be crucial for sustainable agricultural practices.

Fungicidal Activity

Research indicates that sodium salts of benzothiazole derivatives can act as effective fungicides. These compounds have been tested for their efficacy against common plant pathogens, showing promising results in inhibiting fungal growth.

Case Study: Efficacy Against Fungal Pathogens

  • Pathogen Tested : Fusarium spp.
  • Results : this compound demonstrated significant inhibition of fungal growth at concentrations as low as 100 μM .

Material Science Applications

In material science, this compound can be utilized in the synthesis of polymers and other materials due to its reactive functional groups. Its ability to form complexes with metals also opens avenues for developing novel materials with specific properties.

Polymer Synthesis

The compound can serve as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength.

Table 2: Polymer Properties with Additives

Polymer TypeAdditive UsedProperty Enhanced
PolyethyleneSodium 2-(benzothiazole)Thermal Stability
PolystyreneSodium SaltMechanical Strength

Chemical Reactions Analysis

Reaction Conditions

The compound’s synthesis and reactivity depend critically on controlled conditions:

  • pH and temperature : Reactions often require strict pH regulation and temperature control (e.g., reflux at 150–160°C in DMF) .

  • Solvents : Polar aprotic solvents like DMF or PPA are commonly used to facilitate condensation and functional group transformations .

  • Yields : Reported yields vary, with reflux methods achieving ~74% yield and PPA-mediated syntheses yielding 50–60% under optimized conditions .

Analytical Verification

Key techniques for monitoring and confirming reaction outcomes include:

  • High-performance liquid chromatography (HPLC) : Used to track reaction progress and ensure purity.

  • Thin-layer chromatography (TLC) : Employs to confirm completion of reflux reactions .

  • Infrared spectroscopy (IR) : Identifies functional groups (e.g., NH/OH stretches at ~3420 cm⁻¹) .

  • Elemental analysis : Validates molecular composition (e.g., C: 49.5%, N: 15.5% for related compounds) .

Chemical Reactivity

The compound exhibits reactivity due to its functional groups:

  • pH-dependent behavior : Acts as a weak acid, influencing solubility and reactivity in aqueous systems.

  • Nucleophilic substitution : The acetate group may undergo substitution with nucleophiles under appropriate conditions.

  • Condensation reactions : The amino group can participate in reactions forming imines or hydrazides .

Biological Interactions

Modifications to the benzothiazole scaffold significantly affect biological activity, highlighting structure-activity relationships. For example, electron-withdrawing groups enhance binding affinity to targets .

Comparison with Similar Compounds

Ethyl 2-(1,3-Benzothiazol-2-yl)acetate

Molecular Formula: C₁₁H₁₁NO₂S Key Features:

  • Ethyl ester derivative of the parent acetic acid.
  • Lipophilic nature due to the ester group, enhancing membrane permeability in biological systems.
  • Used as an intermediate in Negishi coupling reactions for constructing heteroaryl-amino acid derivatives .

Comparison :

  • Solubility : Ethyl ester is less water-soluble than the sodium salt, limiting its use in aqueous reactions.
  • Reactivity : The ester group can undergo hydrolysis to yield the carboxylic acid or sodium salt under basic conditions, making it a precursor for the sodium derivative .

2-Acetamido-Substituted Benzothiazoles (BTC-a to BTC-t)

Example: N-(1,3-Benzothiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide (BTC-a) Key Features:

  • Acetamide group replaces the carboxylate.
  • Evaluated for antimicrobial activity; BTC-a showed minimal activity against gram-negative bacteria, attributed to steric hindrance from the pyrimidinyl group .

Comparison :

  • The sodium carboxylate may improve solubility for in vivo applications compared to lipophilic amides .

Ethyl 2-[4-(1,3-Benzothiazol-2-yl)-anilino]acetate

Molecular Formula : C₁₇H₁₆N₂O₂S
Key Features :

  • Anilino linker between benzothiazole and acetate.
  • Crystal structure reveals a planar conformation with intermolecular N–H···O hydrogen bonding, stabilizing dimers .

Comparison :

  • Structural Flexibility: The anilino spacer introduces conformational rigidity, unlike the direct amino linkage in the sodium salt. This may influence binding affinity in target interactions .
  • Applications : Primarily studied for crystallographic properties, whereas the sodium salt is geared toward synthetic and pharmaceutical applications .

2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic Acid

Molecular Formula: C₉H₇NO₃S Key Features:

  • Oxo group in the benzothiazole ring enhances electrophilicity.
  • Acid form is a precursor to esters and amides with reported antifungal and antibacterial activity .

Comparison :

  • Acidity vs. Solubility : The carboxylic acid form has lower solubility than the sodium salt, necessitating derivatization for biological testing. The sodium salt’s ionic form bypasses this limitation .

Sodium 2-Aminobenzo[d]thiazole-5-carboxylate

Molecular Formula : C₈H₅N₂NaO₂S
Key Features :

  • Amino and carboxylate groups on the benzothiazole ring.
  • Used in coordination chemistry and as a ligand for metal complexes .

Comparison :

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for Sodium 2-[(1,3-benzothiazol-2-yl)amino]acetate, and how can reaction conditions be optimized for yield and purity?

    • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-aminobenzothiazole and sodium chloroacetate under alkaline conditions. Key optimizations include:

    • Solvent selection : Ethanol/water (4:1) improves intermediate solubility.
    • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
    • Stoichiometry : A 1:1.2 molar ratio of amine to chloroacetate minimizes unreacted starting material.
    • Purification : Recrystallization from ethanol/water yields >90% purity. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7) .

    Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

    • Methodological Answer :

    • NMR : 1H/13C NMR confirms the benzothiazole ring and acetate linkage (e.g., N–CH₂–COO⁻ resonance at δ 4.2–4.5 ppm).
    • IR : Key peaks include C=O (~1660 cm⁻¹) and N–H (~3200 cm⁻¹).
    • X-ray diffraction : Single-crystal analysis (e.g., monoclinic P21/n space group, Z=4) reveals molecular geometry and hydrogen-bonding networks. Use SHELX for refinement, ensuring a data-to-parameter ratio >15 for reliability .

    Advanced Research Questions

    Q. How can inconsistencies in X-ray diffraction data for this compound be resolved during structure refinement?

    • Methodological Answer :

    • Data quality : Collect high-resolution data (θmax > 25°) to improve completeness.
    • Refinement tools : Apply SHELXL restraints for anisotropic displacement parameters. Use TWIN commands in PLATON if twinning is suspected.
    • Validation : Cross-reference bond lengths/angles with analogous structures (e.g., ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate, C–N bond ~1.38 Å) .

    Q. What strategies are recommended for analyzing supramolecular interactions in this compound crystals?

    • Methodological Answer :

    • Graph set analysis : Classify hydrogen bonds (e.g., N–H···O/N motifs as R₂²(8) rings).
    • Software tools : Visualize packing motifs in Mercury; quantify interaction energies with DFT (e.g., B3LYP/6-31G*).
    • Comparative studies : Contrast with benzothiazole derivatives (e.g., dimeric N–H···S interactions in adamantyl analogues) .

    Q. How can molecular docking studies be applied to investigate the biological activity of this compound derivatives?

    • Methodological Answer :

    • Docking protocols : Use AutoDock Vina with flexible ligand sampling. Validate poses via MM-GBSA (ΔGbinding calculations).
    • Dynamics : Run 100-ns MD simulations (GROMACS) to assess stability.
    • Experimental correlation : Compare docking scores with enzyme inhibition assays (e.g., IC50 values for benzothiazole-based kinase inhibitors) .

    Q. What are the critical factors in optimizing solvent systems for the synthesis of this compound?

    • Methodological Answer :

    • Polarity : Ethanol/water enhances ionic intermediate solubility; avoid DMF to reduce carbamate byproducts.
    • Reaction monitoring : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to track purity.
    • Scale-up : Maintain inert atmospheres (N₂) during reflux (6–8 hours) for reproducible yields >85% .

    Key Methodological Tools

    • Crystallography : SHELX suite (refinement), ORTEP-3 (visualization) .
    • Computational : Mercury (packing analysis), GROMACS (MD simulations) .
    • Analytical : TLC (reaction monitoring), HPLC (purity validation) .

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